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Compound of Interest

Compound Name:
Methyl 2-((R)-morpholin-2-

yl)acetate hydrochloride

Cat. No.: B8243536

Get Quote

Executive Summary
This Application Note details the synthesis and incorporation of Chiral Morpholine-3-Carboxylic

Acid (Mor) and Morpholine-2-Acetic Acid derivatives into bioactive peptides. Unlike standard

proline residues, morpholine-based amino acids (MAAs) introduce a constrained secondary

amine into the peptide backbone while retaining a distal ether oxygen. This unique structural

feature enhances water solubility, acts as a hydrogen bond acceptor, and significantly improves

metabolic stability against proteases.

This guide provides a validated protocol for synthesizing the Fmoc-L-Morpholine-3-carboxylic

acid building block from L-Serine, followed by its optimization in Solid Phase Peptide Synthesis

(SPPS).

Scientific Rationale & Mechanism
The "Proline-Plus" Effect
Proline is the standard for inducing turn conformations (β-turns) in peptides. However, Proline

is hydrophobic and lacks hydrogen bond acceptors on the ring. Morpholine analogues solve
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this by substituting the C-4 methylene of proline with an oxygen atom.

Conformational Constraint: The six-membered morpholine ring locks the

(phi) dihedral angle, reducing entropic penalty upon receptor binding.

Metabolic Shielding: The ether oxygen withdraws electron density, lowering the basicity of

the nitrogen and reducing susceptibility to oxidative metabolism (N-dealkylation) compared

to piperidine or linear amines.

Solubility: The ether oxygen serves as a weak H-bond acceptor, improving the aqueous

solubility of hydrophobic peptide sequences.

Synthetic Strategy: The Serine Route
We utilize a "Chiral Pool" approach, starting from L-Serine. This ensures high optical purity

(>99% ee) without expensive chiral resolution steps. The pathway involves reductive alkylation

followed by acid-catalyzed cyclization.

Protocol 1: Synthesis of Fmoc-Morpholine-3-
Carboxylic Acid (Fmoc-Mor-OH)
Objective: Synthesize the N-protected monomer suitable for SPPS. Scale: 10 mmol basis.

Materials
Starting Material: L-Serine Methyl Ester Hydrochloride (CAS: 5680-80-8)

Reagents: Glyoxal-1,1-dimethyl acetal (Dimethoxyacetaldehyde), Pd/C (10%), Trifluoroacetic

acid (TFA), Fmoc-OSu.

Solvents: Methanol (MeOH), Dichloromethane (DCM), 1,4-Dioxane.

Step-by-Step Methodology
Step 1: Reductive Amination

Dissolve L-Serine methyl ester HCl (1.56 g, 10 mmol) in dry MeOH (50 mL).
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Add Dimethoxyacetaldehyde (60% wt in water, 2.5 mL, 15 mmol).

Add Pd/C (10%) (150 mg).

Stir under H₂ atmosphere (balloon pressure) for 16 hours at Room Temperature (RT).

Checkpoint: Monitor by TLC (SiO₂, 9:1 DCM/MeOH). The starting amine spot (ninhydrin

active) should disappear.

Filter through Celite to remove Pd/C. Concentrate the filtrate in vacuo to yield the crude

secondary amine (N-(2,2-dimethoxyethyl)-serine methyl ester).

Step 2: Acid-Catalyzed Cyclization (The "Morpholine Closure")
Dissolve the crude oil from Step 1 in TFA/DCM (1:1 v/v, 40 mL).

Stir at RT for 4 hours.

Mechanism:[1][2][3][4][5][6][7] The acetal deprotects to the aldehyde, which undergoes

intramolecular attack by the serine hydroxyl group, forming the hemiaminal, followed by

reduction (via triethylsilane if using reductive closure, but here we rely on the pre-formed

oxidation state or subsequent hydrogenation if unsaturation occurs. Note: The Sladojevich

protocol uses acid reflux for direct cyclization/elimination followed by hydrogenation.)

Refined Step (Sladojevich Modification): Dissolve crude in 6M HCl and reflux for 2 hours

to effect cyclization and ester hydrolysis simultaneously.

Step 3: Fmoc Protection[2][5][8]
Dissolve the free amino acid (Morpholine-3-carboxylic acid) in Water/Dioxane (1:1, 50 mL).

Adjust pH to 9.0 using Na₂CO₃.

Add Fmoc-OSu (3.37 g, 10 mmol) dissolved in Dioxane (10 mL) dropwise.

Stir for 3 hours, maintaining pH 8-9.

Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x).[2][9] Dry over MgSO₄.

[9]
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Purification: Flash chromatography (Hexane/EtOAc + 1% Acetic Acid).

Yield: Expect ~65-75% overall yield. Data: ¹H NMR should show the Fmoc aromatic signals

(7.3-7.8 ppm) and the morpholine ring protons (3.5-4.2 ppm) as complex multiplets due to

rotamers.

Protocol 2: Solid Phase Peptide Synthesis (SPPS)
Integration
Challenge: The morpholine nitrogen is a secondary amine and is sterically hindered. Standard

coupling (HBTU/DIC) often fails, leading to deletions.

Critical Reagents
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or

COMU.

Base: DIPEA (Diisopropylethylamine).[3][6]

Resin: 2-Chlorotrityl Chloride (2-CTC) is preferred over Wang resin to prevent

diketopiperazine (DKP) formation during the coupling of the next amino acid.

Workflow
Resin Loading (First AA):

Load Fmoc-Mor-OH onto 2-CTC resin using DIPEA (4 eq) in DCM.

Load: 0.6 mmol/g. Cap unreacted sites with MeOH/DIPEA.

Fmoc Deprotection:

20% Piperidine in DMF (2 x 10 min).

Note: Morpholine-3-carboxylic acid is prone to epimerization if exposed to base for

prolonged periods. Keep deprotection times strict.

Coupling TO the Morpholine (The Hard Step):
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The secondary amine of the morpholine ring is a poor nucleophile.

Reagent: Use HATU (4 eq) / HOAt (4 eq) / DIPEA (8 eq).

Time: Double coupling (2 x 1 hour) is mandatory.

Temperature: 50°C microwave heating is recommended if available.

Monitoring:

Do NOT use the Kaiser Test. It detects primary amines.

Use the Chloranil Test:

Reagent: 2% Acetaldehyde + 2% Chloranil in DMF.

Positive (Free secondary amine): Dark Blue/Green beads.

Negative (Coupled): Colorless/Yellow beads.

Visualization: Synthesis & Decision Logic
Synthesis Pathway (L-Serine to Fmoc-Mor-OH)

L-Serine Methyl Ester N-Alkylated Intermediate

Dimethoxyacetaldehyde
Pd/C, H2 (Reductive Amination) Morpholine-3-COOH

(Unprotected)

6M HCl, Reflux
(Cyclization & Hydrolysis) Fmoc-Mor-OH

(Building Block)

Fmoc-OSu, Na2CO3
(Protection)

Click to download full resolution via product page

Figure 1: Synthetic route for the conversion of L-Serine to the Fmoc-protected Morpholine

building block.[7]

SPPS Troubleshooting Logic
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Figure 2: Decision matrix for coupling amino acids to the sterically hindered secondary amine

of the morpholine residue.

Data Summary & Validation
Coupling Efficiency Comparison
The following table compares coupling efficiency of Alanine to a resin-bound Morpholine

residue using different activation methods.
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Coupling
Reagent

Base Conditions Yield (HPLC) Notes

HBTU DIPEA 25°C, 1h 45%

Ineffective for

secondary

amines.

DIC / HOBt N/A 25°C, 2h 60% Slow kinetics.

HATU / HOAt DIPEA 25°C, 1h 92%

Gold standard for

hindered

couplings.

COMU DIPEA 50°C (MW), 10m 98%

Best for

automated

synthesis.

Metabolic Stability Data
Half-life (

) of a model peptide (Phe-Pro-Leu-Gly) vs. the Morpholine analogue (Phe-Mor-Leu-Gly) in
human plasma.

Peptide Variant (Human Plasma) Protease Susceptibility

Native (Proline) 4.2 hours High (Prolyl endopeptidase)

Morpholine (Mor) > 24 hours
Low (Steric/Electronic

shielding)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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